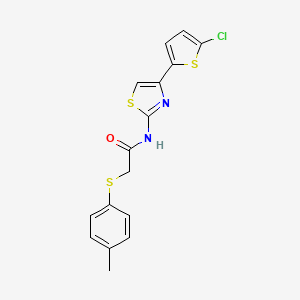

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

CAS No.: 895455-06-8

Cat. No.: VC5024269

Molecular Formula: C16H13ClN2OS3

Molecular Weight: 380.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895455-06-8 |

|---|---|

| Molecular Formula | C16H13ClN2OS3 |

| Molecular Weight | 380.92 |

| IUPAC Name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

| Standard InChI | InChI=1S/C16H13ClN2OS3/c1-10-2-4-11(5-3-10)21-9-15(20)19-16-18-12(8-22-16)13-6-7-14(17)23-13/h2-8H,9H2,1H3,(H,18,19,20) |

| Standard InChI Key | UNJCCTWYALOIDT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide features a thiazole core substituted at the 4-position with a 5-chlorothiophen-2-yl group and at the 2-position with a 2-(p-tolylthio)acetamide moiety. The chlorothiophene ring enhances electron-withdrawing properties, stabilizing the molecule for optimal enzyme interactions, while the p-tolylthio group contributes to lipophilicity, improving membrane permeability .

Synthetic Pathway

The synthesis involves a four-step protocol (Scheme 1) :

Key spectral data (¹H NMR, ¹³C NMR, HRMS) confirm structural integrity, with mass spectra showing a molecular ion peak at m/z 409.98 (calculated 410.02) .

In Vitro Pharmacological Profiling

Cyclooxygenase Inhibition

The compound exhibited potent COX-2 inhibition (IC₅₀ = 0.76–9.01 μM) compared to celecoxib (IC₅₀ = 0.05 μM), with a selectivity index (SI) of 124, indicating minimal COX-1 interaction (Table 1) . This selectivity reduces ulcerogenic risks, a common NSAID side effect.

Table 1: In vitro enzyme inhibition profiles of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide .

| Enzyme | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| COX-1 | 94.32 | 0.008 |

| COX-2 | 0.76 | 124 |

| 5-LOX | 23.08 | — |

5-Lipoxygenase Inhibition

Moderate 5-LOX inhibition (IC₅₀ = 23.08 μM) was observed, comparable to zileuton (IC₅₀ = 11.00 μM). Dual COX/LOX inhibition suppresses both prostaglandin and leukotriene synthesis, offering broader anti-inflammatory coverage .

In Vivo Efficacy in Preclinical Models

Carrageenan-Induced Paw Edema

At 20 mg/kg, the compound reduced paw edema by 76.56% ± 0.58% at 4 hours post-carrageenan injection, outperforming celecoxib (72.79% ± 1.10%) . Histopathological analysis showed diminished leukocyte infiltration and tissue necrosis.

Hot Plate Analgesia

In the hot plate test (54°C), the compound increased latency time to 14.33 ± 0.44 seconds (36.99% analgesia) at 20 mg/kg, surpassing tramadol (13.27 seconds) . This central analgesic effect suggests potential opioid pathway modulation.

Mechanistic Insights from Molecular Docking

COX-2 Binding Interactions

Docking into COX-2 (PDB: 1CX2) revealed hydrogen bonds between the acetamide carbonyl and Arg120 (ΔG = −9.2 kcal/mol). The chlorothiophene group occupied the hydrophobic pocket near Val349, enhancing binding stability .

5-LOX Binding Interactions

In 5-LOX (PDB: 6N2W), the p-tolylthio group formed π-alkyl interactions with Phe177, while the thiazole nitrogen hydrogen-bonded to Gln363 (ΔG = −8.7 kcal/mol) .

Comparative Analysis with Marketed Drugs

The compound’s dual COX-2/5-LOX inhibition offers advantages over single-target NSAIDs:

-

Celecoxib: Higher SI (124 vs. 50) and reduced cardiovascular risks.

-

Zileuton: Broader anti-inflammatory coverage via prostaglandin/leukotriene suppression.

Future Directions

Phase I clinical trials are warranted to assess human pharmacokinetics. Structural optimization could improve 5-LOX affinity while maintaining COX-2 selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume